REACTION_CXSMILES
|
N[C:2]1C=NC=N[CH:7]=1.C(=O)C.[H][H].[CH2:13]([NH:15][C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)[CH3:14]>C(O)C.O=[Pt]=O>[CH2:13]([N:15]([C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)[CH2:2][CH3:7])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=NC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC=1C=NC=NC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Pt catalyst was removed
|
Type
|
FILTRATION
|
Details
|
by filtering the reaction mixture through Celite
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)C=1C=NC=NC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |